5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCNKLLKDQIBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354638 | |

| Record name | 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386736-99-8 | |

| Record name | 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid. Due to the limited availability of specific experimental data in public literature for this compound, this document outlines the expected analytical outcomes and detailed experimental protocols based on established chemical principles and spectroscopic data from structurally analogous molecules.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 5-(1H-Pyrazol-1-ylmethyl)furan-2-carboxylic acid |

| CAS Number | 386736-99-8 |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Canonical SMILES | C1=CN(N=C1)CC2=CC=C(O2)C(=O)O |

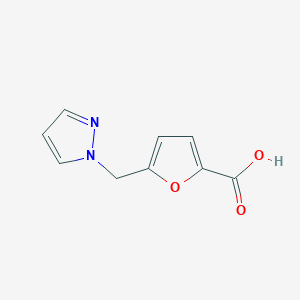

Proposed Structure

The proposed chemical structure of this compound is presented below. The elucidation of this structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Chemical structure of this compound.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | Pyrazole-H3 |

| ~7.45 | d | 1H | Pyrazole-H5 |

| ~7.20 | d | 1H | Furan-H3 |

| ~6.50 | d | 1H | Furan-H4 |

| ~6.30 | t | 1H | Pyrazole-H4 |

| ~5.50 | s | 2H | -CH₂- |

| ~12.0-13.0 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | -COOH |

| ~150.0 | Furan-C2 |

| ~145.0 | Furan-C5 |

| ~140.0 | Pyrazole-C3 |

| ~130.0 | Pyrazole-C5 |

| ~120.0 | Furan-C3 |

| ~112.0 | Furan-C4 |

| ~106.0 | Pyrazole-C4 |

| ~50.0 | -CH₂- |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium | C=C and C=N stretches (Aromatic rings) |

| ~1200 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 192.05 | [M]⁺ (Molecular Ion) |

| 147.04 | [M - COOH]⁺ |

| 125.04 | [M - COOH - N₂H]⁺ |

| 95.04 | [Furan-CH₂-pyrazole fragment]⁺ |

| 68.03 | [Pyrazole]⁺ |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound. These are representative methods and may require optimization.

Synthesis

A plausible synthetic route for this compound involves the N-alkylation of pyrazole with a suitable furfural derivative, followed by oxidation of the aldehyde to a carboxylic acid.

Caption: Proposed synthesis workflow for the target compound.

Step 1: N-Alkylation

-

To a solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.1 eq) in DMF dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-(1H-pyrazol-1-ylmethyl)furan-2-carbaldehyde.

Step 2: Oxidation

-

Dissolve the product from Step 1 in a mixture of t-butanol and water.

-

Add 2-methyl-2-butene (4.0 eq).

-

To this solution, add a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Acidify the mixture with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

NMR Spectroscopy

-

Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform phasing, baseline correction, and integration.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with spectra of similar compounds.

IR Spectroscopy

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

Structure Elucidation Logic

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Logical workflow for structure elucidation.

This comprehensive approach, integrating synthesis with multiple spectroscopic techniques, provides a robust framework for the unambiguous structure determination of this compound.

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and furan rings has given rise to a promising new class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole-furan derivatives. It details the synthetic methodologies, experimental protocols for biological evaluation, and the underlying mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents. Quantitative data on the biological activity of representative compounds are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this emerging and significant area of medicinal chemistry.

Introduction

The search for novel molecular scaffolds that can serve as the basis for the development of new therapeutic agents is a cornerstone of modern drug discovery. Pyrazole and furan moieties are well-established pharmacophores, each contributing to the biological activity of a wide range of approved drugs and clinical candidates. The strategic combination of these two heterocyclic systems into a single molecular entity has led to the emergence of pyrazole-furan derivatives as a class of compounds with significant therapeutic potential. These derivatives have demonstrated promising activity against a variety of biological targets, exhibiting anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This guide will delve into the synthetic strategies employed to create these novel molecules and the experimental approaches used to elucidate their biological functions.

Synthetic Methodologies

The synthesis of pyrazole-furan derivatives can be broadly categorized into several key strategies, primarily involving the construction of one heterocyclic ring onto a pre-existing partner or the concomitant formation of both rings in a multi-component reaction.

Synthesis of Fused Pyrazole-Furan Systems

A common approach involves the construction of the furan ring onto a pyrazole precursor. For instance, the synthesis of furo[2,3-c]pyrazoles can be achieved through a multi-step sequence starting from a pyrazole derivative.

Experimental Protocol: Synthesis of 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole Derivatives [3][4][5]

This protocol outlines a general procedure for the synthesis of chalcone intermediates and their subsequent cyclization to form pyrazole-furan hybrids.

Step 1: Synthesis of 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(substituted)-prop-2-en-1-one (Chalcones) [3]

-

To a solution of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) in ethanol (30 mL), add the appropriate substituted acetyl derivative (0.01 mol).

-

Add a 10% alcoholic sodium hydroxide solution (10 mL) to the mixture.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Allow the mixture to stand overnight.

-

The resulting precipitate is filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the chalcone derivative.

Step 2: Synthesis of 3-(Benzofuran-2-yl)-4-(3-substituted-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole [3]

-

A mixture of the chalcone derivative (0.002 mol) and hydrazine hydrate (98%, 0.2 mL) in absolute ethanol (20 mL) is refluxed for 3 hours.

-

The precipitate that forms during heating is collected by filtration, dried, and recrystallized from absolute ethanol to afford the final pyrazole-furan derivative.

Multi-Component Reactions for Pyranopyrazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyranopyrazoles from simple starting materials in a one-pot procedure.[1][6][7][8][9]

Experimental Protocol: One-Pot Synthesis of Pyranopyrazole Derivatives [7][8]

-

In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in ethanol (10 mL).

-

A catalytic amount of a suitable catalyst (e.g., piperidine, silica grafted copper stannate) is added to the mixture.[7][8]

-

The reaction mixture is stirred at room temperature or heated under reflux for the appropriate time (typically 1-3 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure pyranopyrazole derivative.

Visualization of Synthetic Workflow:

References

- 1. jetir.org [jetir.org]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. sciensage.info [sciensage.info]

- 8. echemcom.com [echemcom.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid (CAS: 386736-99-8)

Abstract

5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic organic compound with the CAS number 386736-99-8. While this specific molecule is available from several chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth research into its biological activities and potential therapeutic applications. This technical guide serves to consolidate the available chemical information for this compound and to provide a broader context of the potential significance of its constituent pyrazole and furan moieties, which are well-established pharmacophores in drug discovery.

Chemical Identity and Properties

This section summarizes the basic chemical information for this compound.

| Property | Value | Source |

| CAS Number | 386736-99-8 | [1][2][3] |

| Molecular Formula | C9H8N2O3 | [3][4] |

| IUPAC Name | 5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid | N/A |

| Synonyms | This compound, 5-(Pyrazol-1-ylmethyl)-2-furoic acid | |

| PubChem CID | 777837 | [4] |

| SMILES | C1=CN(N=C1)CC2=CC=C(O2)C(=O)O | [2] |

Synthesis and Manufacturing

A potential synthetic workflow could involve the reaction of a suitable starting material, such as methyl 5-(bromomethyl)furan-2-carboxylate, with pyrazole in the presence of a base to form the pyrazolyl-methyl-furan ester. Subsequent hydrolysis of the ester group would then yield the final carboxylic acid product.

Caption: A conceptual synthetic workflow for this compound.

Biological and Pharmacological Context

There is currently no specific biological data, such as in vitro or in vivo studies, quantitative activity metrics (e.g., IC50, Ki), or identified signaling pathway interactions, for this compound in the public domain. However, the structural components of the molecule, namely the pyrazole and furan rings, are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.

The Pyrazole Moiety in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile scaffold found in numerous FDA-approved drugs with a wide range of therapeutic applications. The presence of the pyrazole ring can influence a molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby enhancing its pharmacological profile.

Caption: Therapeutic areas where the pyrazole scaffold is prevalent.

The Furan Moiety in Bioactive Compounds

The furan ring is another common heterocyclic structure found in a variety of natural products and synthetic molecules with significant biological activities. Furan derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. The furan core can act as a bioisosteric replacement for other aromatic rings, such as benzene, to modulate biological activity and pharmacokinetic properties.

Future Research Directions

The absence of published data on this compound presents an opportunity for novel research. Future investigations could focus on:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol.

-

Biological Screening: High-throughput screening against various biological targets (e.g., enzymes, receptors) to identify potential therapeutic areas.

-

In Vitro and In Vivo Studies: If initial screening reveals promising activity, further studies would be warranted to elucidate its mechanism of action, efficacy, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contributions of the pyrazole, furan, and carboxylic acid moieties to any observed biological activity.

Conclusion

This compound (CAS 386736-99-8) is a readily available chemical compound for which no specific biological activity or experimental data has been reported in the public scientific domain. Based on the well-documented pharmacological importance of its pyrazole and furan components, this molecule represents a potential starting point for drug discovery and development efforts. Further research is required to unlock its therapeutic potential.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 4. US7364736B2 - Antibodies to OPGL - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data in published literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Additionally, a plausible synthetic route and detailed experimental protocols are proposed to facilitate its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of related chemical structures and functional groups.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | Singlet (broad) | COOH |

| ~7.8 | Doublet | Pyrazole H-5 |

| ~7.5 | Doublet | Pyrazole H-3 |

| ~7.2 | Doublet | Furan H-3 |

| ~6.5 | Doublet | Furan H-4 |

| ~6.3 | Triplet | Pyrazole H-4 |

| ~5.6 | Singlet | CH₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (Carboxylic Acid) |

| ~148 | Furan C-2 |

| ~145 | Furan C-5 |

| ~140 | Pyrazole C-5 |

| ~130 | Pyrazole C-3 |

| ~118 | Furan C-3 |

| ~112 | Furan C-4 |

| ~106 | Pyrazole C-4 |

| ~55 | CH₂ |

Table 3: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 189 | [M - OH]⁺ |

| 161 | [M - COOH]⁺ |

| 140 | [M - Pyrazole]⁺ |

| 81 | [Furan-CH₂]⁺ |

| 67 | [Pyrazole]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3300-2500 | O-H stretch | Broad, characteristic of carboxylic acid |

| 3150-3100 | C-H stretch | Aromatic (Pyrazole and Furan rings) |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| 1720-1680 | C=O stretch | Strong, characteristic of carboxylic acid |

| 1600-1450 | C=C and C=N stretch | Aromatic ring vibrations |

| 1300-1200 | C-O stretch | Carboxylic acid |

| 1150-1000 | C-O-C stretch | Furan ring ether linkage |

Proposed Synthesis and Experimental Protocols

A viable synthetic pathway for this compound involves a two-step process starting from commercially available reagents.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate: To a solution of pyrazole (1.0 eq) in dry N,N-dimethylformamide (DMF), a base such as potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of this compound: Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (2 M). The mixture is refluxed for 4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether and then acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the title compound.

NMR Spectroscopy Protocol: A 5-10 mg sample of the compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry Protocol: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV.

Infrared Spectroscopy Protocol: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using the KBr pellet method. A small amount of the sample is mixed with dry KBr powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a logical progression of spectroscopic techniques to confirm its structure and purity.

Caption: Logical workflow for spectroscopic characterization.

Potential Therapeutic Targets of Pyrazole Furan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and furan are two heterocyclic rings that, when combined, create a scaffold with significant therapeutic potential across a wide range of diseases. This technical guide provides an in-depth exploration of the key molecular targets of pyrazole furan compounds, focusing on their applications in oncology, neurodegenerative diseases, and infectious diseases. This document summarizes quantitative biological data, provides detailed experimental protocols for key assays, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding and further research in this promising area of medicinal chemistry.

Introduction

The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery to develop novel compounds with enhanced efficacy and unique mechanisms of action. The pyrazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs, and is known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Similarly, the furan ring is a common motif in bioactive natural products and synthetic compounds.[4] The combination of these two heterocycles in pyrazole furan compounds has yielded molecules with potent and selective activities against various therapeutic targets. This guide will delve into the primary targets of these compounds, offering a comprehensive resource for researchers in the field.

Anticancer Activity: Key Targets and Mechanisms

Pyrazole furan derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[5]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a key target for anticancer drugs.[6] Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site and disrupting microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7]

A notable example is a series of pyrazole derivatives, where compound 5b was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[8] This compound also exhibited potent antiproliferative activity against various cancer cell lines.[8]

| Compound | Target Cell Line | GI50 (μM) | Tubulin Polymerization IC50 (μM) | Reference |

| 5b | K562 (Leukemia) | 0.021 | 7.30 | [8] |

| MCF-7 (Breast) | 1.7 | [8] | ||

| A549 (Lung) | 0.69 | [8] | ||

| 4k | PC-3 (Prostate) | 0.015 | Potent Inhibition | [6] |

| 5a | PC-3 (Prostate) | 0.006 | Potent Inhibition | [6] |

The inhibition of tubulin polymerization by pyrazole furan compounds sets off a cascade of events leading to apoptotic cell death.

Caption: Inhibition of tubulin polymerization by pyrazole furan compounds.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[9][10] Several pyrazole derivatives have been developed as potent inhibitors of these kinases.[2][11]

| Compound | Target Kinase | IC50 (μM) | Target Cell Line | IC50 (μM) | Reference |

| Compound 3 | EGFR | 0.06 | HepG2 (Liver) | - | [2] |

| Compound 9 | VEGFR-2 | 0.22 | HepG2 (Liver) | - | [2] |

| Compound 12 | EGFR/VEGFR-2 | Potent Dual Inhibition | HepG2 (Liver) | - | [2] |

| Compound 22 | EGFR | 0.6124 | MCF-7 (Breast) | 2.82 - 6.28 | [12] |

| Compound 23 | EGFR | 0.5132 | A549 (Lung) | 2.82 - 6.28 | [12] |

| Compound 7g | - | - | A549 (Lung) | 27.7 µg/ml | [13] |

| HepG2 (Liver) | 26.6 µg/ml | [13] |

Inhibition of EGFR by pyrazole furan compounds blocks downstream signaling pathways crucial for cancer cell growth and survival.

Caption: Inhibition of the EGFR signaling cascade by pyrazole furan compounds.

Neuroprotective Activity: Targeting α-Synuclein Aggregation

The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease and other synucleinopathies.[14] Novel furan-2-yl-1H-pyrazoles have been shown to inhibit the aggregation of α-synuclein in vitro, presenting a promising therapeutic strategy for these neurodegenerative disorders.[14][15]

Antifungal Activity: Mechanism of Action

Pyrazole furan derivatives have also demonstrated significant potential as antifungal agents.[8][11] The proposed mechanism of action for some of these compounds involves the disruption of fungal cell wall synthesis.[8]

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Compound 1v | F. graminearum | EC50 = 0.0530 µM | [16] |

| Compound 7ai | R. solani | EC50 = 0.37 | [17] |

| Compound 26 | B. cinerea | EC50 = 2.432 | [18] |

| R. solani | EC50 = 2.182 | [18] | |

| V. mali | EC50 = 1.787 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

-

Principle: The assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of the pyrazole furan compounds for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[11]

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.

-

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin protein (2 mg/mL) in a reaction buffer.

-

Add the test compound at various concentrations or a vehicle control (e.g., 1% DMSO).

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.[8]

-

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Principle: The assay measures the phosphorylation of a substrate by the recombinant kinase in the presence of ATP. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

-

Procedure:

-

Prepare serial dilutions of the pyrazole furan compound.

-

In a microplate, add the kinase buffer, the recombinant kinase (e.g., EGFR, VEGFR-2), and the test compound.

-

Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and add a detection reagent to quantify the phosphorylated substrate or ADP.

-

Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[10][11][15]

-

α-Synuclein Aggregation Assay (Thioflavin T Assay)

This assay is used to monitor the kinetics of α-synuclein aggregation.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

-

Procedure:

-

Prepare a solution of monomeric α-synuclein (e.g., 70 µM) in a suitable buffer.

-

In a 96-well plate, mix the α-synuclein solution with the test compound at various concentrations and ThT (e.g., 40 µM).

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the ThT fluorescence intensity at regular intervals using a fluorescence microplate reader (excitation ~450 nm, emission ~485 nm).

-

Plot the fluorescence intensity over time to obtain aggregation kinetics curves.[19]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Procedure:

-

Harvest and fix cells (e.g., with ice-cold 70% ethanol).

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with a PI solution.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity.

-

Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.[3][14][20]

-

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect early and late apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[1][8]

-

Procedure:

-

Harvest and wash the cells.

-

Resuspend the cells in 1x Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1][8]

-

Experimental Workflows

The following diagrams illustrate typical workflows in the discovery and characterization of pyrazole furan compounds.

Caption: A generalized workflow for the discovery of bioactive pyrazole furan compounds.

Conclusion

Pyrazole furan compounds represent a versatile and promising scaffold in modern drug discovery. Their ability to interact with a diverse range of therapeutic targets, including tubulin, protein kinases, and protein aggregation pathways, underscores their potential for the development of novel therapeutics for cancer, neurodegenerative diseases, and fungal infections. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective medicines.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives [ouci.dntb.gov.ua]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive review of pyrazole derivatives, focusing on their synthesis, biological activities, and the intricate signaling pathways they modulate. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and logical representation of complex biological and chemical processes.

Therapeutic Significance of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their successful application in treating a multitude of diseases. Several pyrazole-based drugs are now commercially available, highlighting the clinical importance of this heterocyclic core.[1][2][3]

Table 1: Prominent Therapeutic Applications of Pyrazole Derivatives

| Therapeutic Area | Mechanism of Action/Target | Examples | Reference(s) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | Celecoxib, Phenylbutazone | [3][4] |

| Anticancer | Kinase Inhibition (e.g., BRAF, CDKs, JAKs) | Crizotinib, Ruxolitinib | [3][5][6] |

| Antimicrobial | DNA Gyrase Inhibition, etc. | Ciprofloxacin hybrids | [7][8] |

| Anti-obesity | Cannabinoid Receptor 1 (CB1) Antagonism | Rimonabant (withdrawn) | [9][10] |

| Antiviral | Various viral targets | Pyrazofurin | [11] |

Quantitative Bioactivity Data of Pyrazole Derivatives

The potency and selectivity of pyrazole derivatives are critical for their therapeutic efficacy. The following tables summarize quantitative data for various biological activities, providing a basis for structure-activity relationship (SAR) studies and further drug design.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.[5][12]

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Target(s) | IC50/GI50/Ki | Reference(s) |

| Pyrazole-benzoxazine hybrid (Cmpd 23) | Various | EGFR | IC50 = 0.5132 µM | [5] |

| Pyrazolo[4,3-c]pyridine (Cmpd 41) | MCF7, HepG2 | PI3K/AKT, MARK/ERK | IC50 = 1.937, 3.695 µg/mL | [5] |

| Pyrazolo[1,5-a]pyrimidine (Cmpd 29) | MCF7, HepG2, A549, Caco2 | CDK2/cyclin A2 | IC50 = 17.12, 10.05, 29.95, 25.24 µM | [5] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole (Cmpd 5) | HepG2, MCF-7 | CDK2 | IC50 = 13.14, 8.03 µM | [6] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cmpd 15) | A2780 | CDK2 | Ki = 0.005 µM | [13] |

| 4-Amino-(1H)-pyrazole derivative (Cmpd 11b) | HEL, K562 | JAKs | Submicromolar IC50 | [6] |

| Pyrazole-based analog (Cmpd 4) | HCT-116 | CDK2 | IC50 = 3.82 µM | [14] |

Anti-inflammatory Activity

The selective inhibition of COX-2 is a hallmark of several successful pyrazole-based anti-inflammatory drugs.[4][15]

Table 3: Anti-inflammatory and COX-Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Celecoxib | 7.7 | 0.07 | 110 | [10] |

| Pyrazole derivative (Cmpd 2a) | - | 0.01987 | - | [4] |

| Pyrazole derivative (Cmpd 3b) | - | 0.03943 | 22.21 | [4] |

| Pyrazole derivative (Cmpd 5b) | - | 0.03873 | 17.47 | [4] |

| Thymol-pyrazole hybrid (Cmpd 8b) | >100 | 0.316 | 316 | [16] |

| Pyrazole-pyridazine hybrid (Cmpd 6f) | - | 1.15 | - | [17] |

| Pyrazoline (Cmpd 2g) | - | - | LOX IC50 = 80 µM | [13] |

Antimicrobial Activity

The emergence of antibiotic resistance has spurred the development of novel antimicrobial agents, with pyrazole derivatives showing significant potential.[8][18]

Table 4: Antimicrobial Activity (MIC) of Pyrazole Derivatives

| Compound/Derivative Class | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference(s) |

| Imidazo-pyridine pyrazole (Cmpd 18) | <1 | <1 | <1 | - | [8] |

| Pyrazole-thiazole hybrid (Cmpd 24) | - | - | - | - | [8] |

| Pyrazole-ciprofloxacin hybrid (Cmpd 7g) | 0.125 | - | - | - | [7] |

| Pyrazolyl thiourea (Cmpd 21a) | 62.5 | - | - | 2.9 | [18] |

| Pyrazole-1-sulphonamide | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | [11] |

| Pyrazoline | Weak Activity | Weak Activity | - | Weak Activity | [19] |

Key Signaling Pathways Modulated by Pyrazole Derivatives

Understanding the molecular mechanisms of action is crucial for rational drug design. Pyrazole derivatives exert their effects by modulating key signaling pathways involved in disease pathogenesis.

BRAF-MEK-ERK Signaling Pathway (Anticancer)

Mutations in the BRAF gene are common in melanoma. Pyrazole-based BRAF inhibitors block the constitutively active MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by pyrazole-based BRAF inhibitors.

Cyclooxygenase-2 (COX-2) Mediated Prostaglandin Synthesis (Anti-inflammatory)

Celecoxib and other pyrazole-based NSAIDs selectively inhibit COX-2, an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[20][21][22]

Caption: Selective inhibition of COX-2 by celecoxib blocks prostaglandin synthesis.

Cannabinoid Receptor 1 (CB1) Signaling (Anti-obesity/CNS)

Pyrazole-based inverse agonists like Rimonabant bind to the CB1 receptor, which is a G-protein coupled receptor. This binding blocks the downstream signaling cascade that is normally activated by endocannabinoids, leading to a reduction in appetite.[9][10]

Caption: Inverse agonism of the CB1 receptor by pyrazole derivatives blocks appetite stimulation.

Cyclin-Dependent Kinase 2 (CDK2) Pathway (Anticancer)

Many pyrazole derivatives act as potent inhibitors of CDKs, particularly CDK2. By inhibiting CDK2, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition and subsequent apoptosis.[8][15][19]

Caption: Pyrazole-based CDK2 inhibitors induce G1/S cell cycle arrest.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a representative pyrazole derivative and a key biological assay.

Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the reaction of a chalcone intermediate with a hydrazine derivative.

Caption: General workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Step 1: Synthesis of Chalcone Intermediate

-

To a stirred solution of an appropriately substituted acetophenone (10 mmol) and an appropriately substituted benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (10 mL) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the chalcone intermediate.

Step 2: Synthesis of the Pyrazole Derivative

-

To a solution of the chalcone (5 mmol) in glacial acetic acid (20 mL), add phenylhydrazine hydrochloride (5.5 mmol).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting solid, wash thoroughly with water, and dry.

Step 3: Purification

-

Purify the crude pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the COX-2 inhibitory activity of pyrazole derivatives using a colorimetric or fluorometric assay kit.[16][23]

References

- 1. paulogentil.com [paulogentil.com]

- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Novel Pyrazole Inhibitors

For Immediate Release

A Deep Dive into the Core Mechanisms of Pyrazole-Based Inhibitors for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its versatility allows for the development of potent and selective inhibitors targeting a wide array of biological molecules, particularly protein kinases, which are pivotal in oncology and inflammatory diseases. This technical guide synthesizes the current understanding of the mechanism of action of novel pyrazole inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the complex signaling pathways and experimental workflows involved.

Key Biological Targets and Signaling Pathways

Novel pyrazole inhibitors have demonstrated significant activity against several key protein kinases and other biological targets, thereby modulating critical signaling pathways implicated in disease pathogenesis.

Janus Kinase (JAK) Inhibition and the JAK/STAT Pathway

A prominent class of pyrazole-based drugs, such as Ruxolitinib, targets the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[2] These enzymes are crucial for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and inflammation.[2][3] Pyrazole inhibitors act by competing with ATP for the binding site in the kinase domain of JAKs, thereby blocking the phosphorylation of STATs and downregulating the entire JAK/STAT signaling cascade.[2] This mechanism is central to their efficacy in treating myeloproliferative neoplasms and inflammatory conditions.[2][3]

Cyclin-Dependent Kinase 8 (CDK8) and the TGF-β/Smad Pathway

Recent research has identified novel pyrazole scaffold inhibitors targeting Cyclin-Dependent Kinase 8 (CDK8), a protein implicated in inflammatory pathways and the progression of idiopathic pulmonary fibrosis (IPF).[4] CDK8 can modulate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4] This pathway is initiated by TGF-β binding to its receptor, leading to the phosphorylation of Smad proteins. Phosphorylated Smads then form a complex and translocate to the nucleus to regulate the transcription of genes involved in fibrosis. Pyrazole inhibitors of CDK8 have been shown to disrupt this axis, potentially by interfering with the nuclear function of the Smad complex, thereby reducing the expression of proteins associated with the epithelial-mesenchymal transition (EMT) and cell migration.[4]

Other Notable Targets

-

Akt (Protein Kinase B): Pyrazole-based inhibitors of Akt, a key node in the PI3K/Akt/mTOR pathway, have been developed as potential anticancer agents. This pathway is crucial for cell survival, proliferation, and metabolism.[5]

-

Tubulin: Some novel pyrazole derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of some established anticancer drugs. This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[6][7]

-

Thrombin: Acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors with a serine-trapping mechanism of action, highlighting their potential as novel antithrombotic agents.[8]

-

Toll-Like Receptors (TLRs): Triaryl pyrazole compounds have been found to inhibit TLR signaling, suggesting their promise as anti-inflammatory drugs.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative novel pyrazole inhibitors against their primary targets.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 3f | JAK1 | 3.4 | - | [3] |

| JAK2 | 2.2 | - | [3] | |

| JAK3 | 3.5 | - | [3] | |

| 11b | - | - | HEL | [3] |

| K562 | [3] | |||

| Unnamed | CDK8 | 398.8 | - | [4] |

| 2 | Akt1 | 1.3 | - | [5] |

| 15y | TBK1 | 0.2 | - | [10] |

| 3i | VEGFR-2 | 8.93 | - | [11] |

Table 2: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

| 5b | K562 | 0.021 | [6] |

| MCF-7 | 1.7 | [6] | |

| A549 | 0.69 | [6] | |

| 11b | HEL | 0.35 | [3] |

| K562 | 0.37 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of pyrazole inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reagents: Purified recombinant kinase, substrate peptide (often biotinylated), ATP, kinase buffer, and the pyrazole inhibitor at various concentrations.

-

Procedure:

-

The kinase, substrate, and inhibitor are pre-incubated in the kinase buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The pyrazole inhibitor is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Staining:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized.

-

SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB), which binds to cellular proteins.

-

-

Measurement: The absorbance (for MTT) or optical density (for SRB) is measured using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle control. The GI50 (or IC50) value, the concentration of inhibitor that causes 50% growth inhibition, is determined.

Apoptosis Assay (e.g., Annexin V/PI Staining)

This assay detects and quantifies apoptosis (programmed cell death) induced by the inhibitor.

Protocol:

-

Cell Treatment: Cells are treated with the pyrazole inhibitor at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic or late apoptotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive). The percentage of apoptotic cells is quantified.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The inhibitors discussed herein demonstrate diverse mechanisms of action, targeting key nodes in signaling pathways critical for the progression of cancer and inflammatory diseases. A thorough understanding of their mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of this promising class of molecules into effective clinical therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

Methodological & Application

Synthesis protocol for 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development due to its hybrid structure incorporating both furan and pyrazole moieties.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The combination of a furan-2-carboxylic acid scaffold with a pyrazole ring through a methylene linker offers a unique chemical space for exploring new therapeutic agents. This protocol outlines a reliable two-step synthetic route starting from commercially available materials. The initial step involves the N-alkylation of pyrazole with an appropriate 5-(halomethyl)furan-2-carboxylate ester. The subsequent step is the saponification of the ester to yield the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. These values are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | N-Alkylation | Ethyl 5-(chloromethyl)furan-2-carboxylate, Pyrazole | Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate | 222.22 | 85-95 | >95 (by NMR) |

| 2 | Saponification | Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate | This compound | 194.17 | 90-98 | >98 (by HPLC) |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate

This procedure details the N-alkylation of pyrazole with ethyl 5-(chloromethyl)furan-2-carboxylate.

Materials:

-

Ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq)

-

Pyrazole (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous acetonitrile.

-

Add pyrazole and anhydrous potassium carbonate to the solvent.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 5-(chloromethyl)furan-2-carboxylate to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate.

Step 2: Synthesis of this compound

This procedure outlines the saponification of the ester intermediate to the final carboxylic acid product.

Materials:

-

Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Standard work-up and purification equipment

Procedure:

-

Dissolve ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate in a mixture of THF and water in a round-bottom flask.

-

Add lithium hydroxide or sodium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Two-step synthesis of the target compound.

Application Notes and Protocols for the Analytical Quantification of Furan-2-Carboxylic Acid

Introduction

Furan-2-carboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from bran and other agricultural materials.[1] It is a significant compound for researchers, scientists, and drug development professionals due to its role as a key intermediate in the synthesis of pharmaceuticals, pesticides, and flavoring agents.[2][3] Furthermore, it is a metabolite of furfural, a compound commonly found in heat-processed foods and beverages, making its accurate quantification crucial for industrial quality control, food safety assessment, and biomedical research.[2] This document provides detailed application notes and protocols for the primary analytical methods used to quantify furan-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely accessible method for the quantification of furan-2-carboxylic acid. This technique is well-suited for a variety of sample matrices, including biological fluids and food products.[2] The method relies on the separation of the analyte on a reversed-phase column followed by detection based on its strong UV absorbance at approximately 254 nm.[2] Its advantages include straightforward sample preparation, high precision, and cost-effectiveness, making it an excellent choice for routine analysis and quality control applications.

Quantitative Data Summary

The performance of HPLC-UV methods for the quantification of furan-2-carboxylic acid is summarized below.

| Parameter | Value | Matrix | Method Details | Reference |

| Linearity Range | 0.48 - 5.7 mmol/L | Water/Standards | Calibration curve from stock solution. | [2] |

| Limit of Quantitation (LOQ) | 0.01 mmol/L | Urine | Alkaline hydrolysis, solvent extraction. | [2] |

| Limit of Quantitation (LOQ) | 0.35 - 2.55 µg/mL | Coffee | Direct injection after extraction. | [4] |

| Limit of Detection (LOD) | 0.11 - 0.76 µg/mL | Coffee | Direct injection after extraction. | [4] |

| Recovery | 98.8% | Urine | Spiking with known concentrations. | [2] |

| Recovery | ≥ 89.9% | Coffee | Spiking and extraction. | [4] |

| Precision (RSD) | ≤ 4.5% | Coffee | Inter- and intra-day precision. | [4] |

| Retention Time | ~7.7 min | Urine | C18 column, isocratic elution. | [2] |

Experimental Workflow: HPLC-UV Analysis

Caption: General workflow for furan-2-carboxylic acid quantification by HPLC-UV.

Detailed Experimental Protocol

This protocol provides a method for analyzing furan-2-carboxylic acid in biological and food matrices.

1. Materials and Reagents

-

Furan-2-carboxylic acid standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid or Acetic Acid

-

Ethyl acetate

-

Deionized water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm)

2. Standard Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve furan-2-carboxylic acid standard in methanol.

-

Working Standards: Prepare a series of calibration standards (e.g., 0.5 to 50 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

-

For Biological Samples (e.g., Urine)[2]:

-

An optional alkaline hydrolysis step can be used to free conjugated forms of the acid.

-

Perform a liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

For Food Samples (e.g., Coffee)[4]:

-

Weigh 50 mg of ground roasted coffee into a centrifuge tube.

-

Add 1 mL of distilled water and extract using heat-assisted shaking (e.g., 10 min at 60°C).

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter for HPLC analysis.

-

4. HPLC Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: Isocratic: 10% acetonitrile in water containing 0.02 M ortho-phosphoric acid.[2] OR Gradient: A gradient of 0.1% acetic acid in water (A) and methanol (B).[4]

-

Column Temperature: Ambient or controlled at 25-30 °C.[4]

-

Detection: UV at 254 nm.[2]

5. Data Analysis

-

Integrate the peak area corresponding to the retention time of furan-2-carboxylic acid in both standards and samples.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of furan-2-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of furan-2-carboxylic acid. Due to the low volatility of carboxylic acids, a derivatization step, typically methylation, is required to convert the analyte into a more volatile form suitable for GC analysis.[5] Special care must be taken during derivatization, as harsh acidic conditions can lead to the degradation of the furan ring.[6] The mass spectrometer provides definitive identification based on the mass spectrum and allows for precise quantification, often using selected ion monitoring (SIM) mode to minimize matrix interference.

Quantitative Data Summary

Quantitative data for GC-MS analysis of furan-2-carboxylic acid is less commonly published than for HPLC or LC-MS/MS. Performance is highly dependent on the derivatization efficiency and matrix.

| Parameter | Typical Value | Matrix | Method Details | Reference |

| Quantification Mode | Selected Ion Monitoring (SIM) or SCAN | General | Enhances sensitivity and selectivity. | [5][7] |

| Derivatization | Required (e.g., Methylation) | General | Increases volatility for GC analysis. | [5][6] |

| Sensitivity | Low µg/L to ng/L range | General | Dependent on derivatization and matrix. | [6] |

| Recovery | 76-117% (for related furans) | Food | SPME extraction. | [8] |

| Precision (RSD) | 1-16% (for related furans) | Food | Intra-day variability. | [8] |

Experimental Workflow: GC-MS Analysis

Caption: Workflow for furan-2-carboxylic acid quantification by GC-MS.

Detailed Experimental Protocol

This protocol describes a general method for the analysis of furan-2-carboxylic acid using GC-MS following derivatization.

1. Materials and Reagents

-

Furan-2-carboxylic acid standard

-

Internal Standard (IS), e.g., hexanoic acid-d11

-

Derivatization reagent: 0.5 M Sodium Methoxide in Methanol, Toluene

-

Extraction solvents: Diethyl ether or Ethyl acetate

-

Drying agent: Anhydrous sodium sulfate

2. Standard and Sample Preparation

-

Extraction: To 100 µL of sample (e.g., plasma), add the internal standard. Extract the analytes using an appropriate method like liquid-liquid extraction with diethyl ether or solid-phase extraction (SPE).[5][7]

-

Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.

3. Derivatization (Methylation)[6]

-

Re-dissolve the dried extract in 0.2 mL of toluene.

-

Add 0.4 mL of 0.5 M sodium methoxide in methanol.

-

Heat the solution at 50°C for 10 minutes.

-

Neutralize the reaction by adding a small amount of glacial acetic acid.

-

Add deionized water and extract the resulting methyl esters into n-hexane.

-

Dry the hexane layer and concentrate it to a suitable volume for GC-MS injection.

4. GC-MS Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A polar capillary column such as HP-INNOWax or HP-FFAP (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6][7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Inlet Temperature: 250°C.[5]

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at 60°C (hold 2 min), ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min (hold 7 min).[6]

-

MS Source Temperature: ~230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard, or full scan mode (e.g., m/z 50-550).[5]

5. Data Analysis

-

Identify the derivatized furan-2-carboxylic acid peak based on its retention time and mass spectrum.

-

Quantify the analyte by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying furan-2-carboxylic acid in complex biological matrices due to its exceptional sensitivity and specificity.[9] This method does not require derivatization. Separation is achieved using reversed-phase liquid chromatography, and detection is performed using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (e.g., ¹³C- or d-labeled furan-2-carboxylic acid) is highly recommended to correct for matrix effects and variations during sample processing, ensuring the highest level of accuracy and precision.[9]

Quantitative Data Summary

The table below summarizes typical performance characteristics for the LC-MS/MS analysis of carboxylic acids in biological matrices.

| Parameter | Typical Value | Matrix | Method Details | Reference |

| Sensitivity | High (low ng/mL to pg/mL) | Plasma, Urine | UPLC-ESI-MS/MS, MRM mode. | [6] |

| Internal Standard | Stable Isotope Labeled | Biological | Corrects for matrix effects. | [9] |

| Sample Preparation | Protein Precipitation | Plasma, Serum | Simple, fast, and effective. | [9] |

| Sample Preparation | Dilute-and-Shoot | Urine | Minimal preparation required. | [9] |

| Selectivity | Very High | Complex Matrices | MRM transitions are highly specific. | [9] |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for furan-2-carboxylic acid quantification by LC-MS/MS.

Detailed Experimental Protocol

This protocol, adapted from a method for a related compound, is suitable for quantifying furan-2-carboxylic acid in plasma and urine.[9]

1. Materials and Reagents

-

Furan-2-carboxylic acid standard

-

Stable isotope-labeled furan-2-carboxylic acid (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

2. Standard and Sample Preparation

-

For Plasma/Serum Samples:

-

To 50 µL of the plasma sample, add 10 µL of the IS working solution.

-

Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

For Urine Samples:

-

Thaw urine samples and centrifuge to remove particulates.

-

Dilute the urine sample (e.g., 1:10) with deionized water.

-

To 100 µL of diluted urine, add 10 µL of the IS working solution.

-

Vortex and transfer to an autosampler vial.

-

3. LC-MS/MS Conditions

-

LC System: A UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., Waters ACQUITY CSH C18, 2.1 x 100 mm, 1.7 µm).[6]

-

Flow Rate: 0.4 mL/min.[6]

-

Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI negative or positive mode (must be optimized).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined by direct infusion of the standards.

4. Data Analysis

-